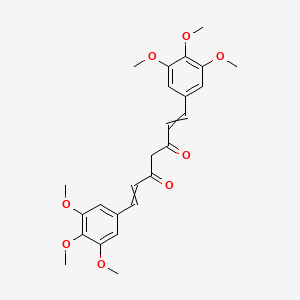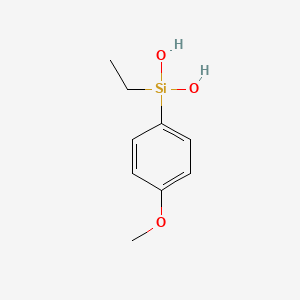
Silanediol, ethyl(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanediol, ethyl(4-methoxyphenyl)- is an organosilicon compound with the molecular formula C9H14O3Si It contains a silanediol group bonded to an ethyl group and a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of silanediol, ethyl(4-methoxyphenyl)- typically involves the reaction of 4-methoxyphenylsilane with ethyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The resulting product is then hydrolyzed to yield the desired silanediol compound .
Industrial Production Methods
Industrial production methods for silanediol, ethyl(4-methoxyphenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silanediol, ethyl(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives with different oxidation states.
Reduction: Reduction reactions can convert the silanediol group to other functional groups.
Substitution: The ethyl and 4-methoxyphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanediol derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized silanediol compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, silanediol, ethyl(4-methoxyphenyl)- is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that involve hydrogen bonding and other interactions .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological molecules through hydrogen bonding makes it a candidate for drug development and other biomedical applications .
Medicine
In medicine, silanediol, ethyl(4-methoxyphenyl)- is being explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new treatments for various diseases .
Industry
In industry, this compound is used in the production of advanced materials and coatings. Its unique chemical properties make it suitable for applications that require high-performance materials .
Mécanisme D'action
The mechanism of action of silanediol, ethyl(4-methoxyphenyl)- involves its ability to form hydrogen bonds with other molecules. This interaction can influence the behavior of biological targets and pathways, leading to various effects. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to silanediol, ethyl(4-methoxyphenyl)- include other silanediol derivatives and organosilicon compounds. Examples include:
- Silanediol, methyl(4-methoxyphenyl)-
- Silanediol, ethyl(4-hydroxyphenyl)-
- Silanediol, ethyl(4-chlorophenyl)-
Uniqueness
What sets silanediol, ethyl(4-methoxyphenyl)- apart from these similar compounds is its specific combination of functional groups. The presence of the 4-methoxyphenyl group imparts unique chemical properties that can be leveraged in various applications, making it a versatile and valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
297163-77-0 |
|---|---|
Formule moléculaire |
C9H14O3Si |
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
ethyl-dihydroxy-(4-methoxyphenyl)silane |
InChI |
InChI=1S/C9H14O3Si/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h4-7,10-11H,3H2,1-2H3 |
Clé InChI |
LNLHDBRHXADWJP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](C1=CC=C(C=C1)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
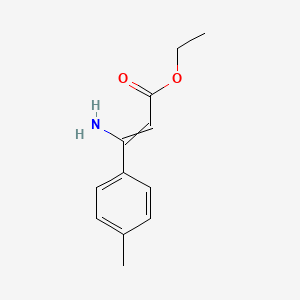
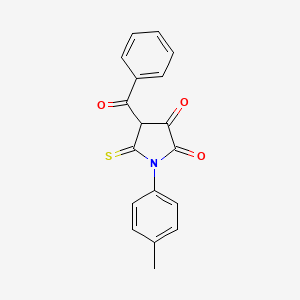
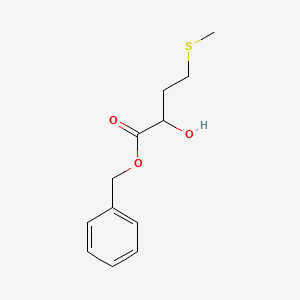
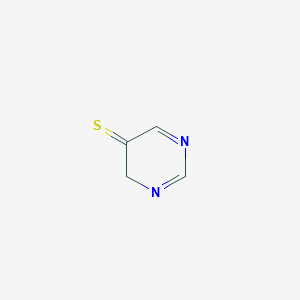
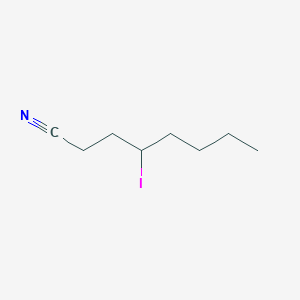
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)

